molecular formula C10H17ClN2 B1334210 (4-butylphenyl)hydrazine Hydrochloride CAS No. 64287-11-2

(4-butylphenyl)hydrazine Hydrochloride

Cat. No.: B1334210
CAS No.: 64287-11-2
M. Wt: 200.71 g/mol
InChI Key: FXWNLNIZDNTDFE-UHFFFAOYSA-N
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Description

Significance of Arylhydrazines as Synthetic Intermediates

Arylhydrazines are a cornerstone class of intermediates in organic chemistry, prized for their versatility in constructing a wide array of molecular architectures. nih.gov Historically, compounds like phenylhydrazine (B124118) were instrumental in analytical chemistry for identifying carbonyl compounds and in elucidating the structure of carbohydrates. wikipedia.org In modern synthesis, their significance has expanded dramatically. They are indispensable precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govorientjchem.org

The most prominent application of arylhydrazines is the Fischer indole (B1671886) synthesis, a robust and widely used method for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com This reaction has been a mainstay for over a century and is used to produce a vast range of substituted indoles, including antimigraine drugs from the triptan class. wikipedia.orgnih.gov Beyond indoles, arylhydrazines are key starting materials for other important heterocycles such as pyrazoles, indazoles, and quinazolines, many of which exhibit significant biological activity. nih.govorientjchem.org

In recent decades, the role of arylhydrazines has broadened to include participation in modern transition-metal-catalyzed cross-coupling reactions. nih.gov They can function as arylation agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, arylhydrazines have been successfully employed in palladium-catalyzed Suzuki and Heck-type cross-coupling reactions, serving as novel partners that can selectively cleave the C–N bond. nih.gov They are also used to generate highly reactive aryl radicals, which can participate in various transformations, including the arylation of quinones. acs.orgnih.gov This expanding repertoire of reactions underscores the enduring importance of arylhydrazines as versatile and powerful intermediates in advanced organic synthesis.

Overview of Research Trajectories for (4-Butylphenyl)hydrazine (B40584) Hydrochloride in Advanced Chemical Synthesis

Research involving (4-butylphenyl)hydrazine hydrochloride is primarily centered on its utility as a substituted arylhydrazine in established and emerging synthetic methodologies. The presence of the 4-butyl group provides a specific lipophilic handle, directing its application towards the synthesis of molecules where this feature is desirable.

A primary and well-documented research trajectory for this compound is its use in the Fischer indole synthesis . This reaction allows for the regioselective construction of indoles bearing a butyl group at the 5-position of the indole ring system. The resulting 5-butylindoles are valuable scaffolds for further functionalization in medicinal chemistry and materials science. The general mechanism involves the acid-catalyzed reaction with a carbonyl compound to form a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the final indole product after the elimination of ammonia (B1221849). wikipedia.orgbyjus.com

Table 1: Representative Fischer Indole Synthesis with (4-Butylphenyl)hydrazine

Carbonyl ReactantAcid CatalystResulting Indole Product
AcetoneH₂SO₄5-Butyl-2-methylindole
CyclohexanonePolyphosphoric Acid7-Butyl-1,2,3,4-tetrahydrocarbazole
PropiophenoneZnCl₂5-Butyl-2-methyl-3-phenylindole
Pyruvic AcidAcetic Acid5-Butylindole-2-carboxylic acid

Beyond the classical Fischer indole synthesis, advanced research trajectories focus on leveraging this compound in modern synthetic protocols. These include:

Multicomponent Reactions (MCRs): Arylhydrazines are increasingly used in MCRs to build molecular complexity in a single step. (4-Butylphenyl)hydrazine can be employed in three- or four-component reactions to synthesize complex heterocyclic structures, such as pyrazoles and pyranopyrazoles, which are known to have diverse biological activities. nih.gov

Palladium-Catalyzed Cross-Coupling: Following the development of methods using arylhydrazines as coupling partners, (4-butylphenyl)hydrazine is a candidate for reactions that form biaryl structures or introduce the 4-butylphenyl group onto other molecules. nih.gov This expands its utility beyond traditional cyclization reactions.

Synthesis of Bioactive Molecules: The hydrazine (B178648) moiety is a key pharmacophore in various drugs and bioactive compounds. orientjchem.orgresearchgate.net Research efforts are directed at incorporating the (4-butylphenyl)hydrazine scaffold into novel molecules to explore potential therapeutic applications, building on the known anticancer, antimicrobial, and antidepressant properties of other hydrazine derivatives. orientjchem.orgscirp.org

Table 2: Potential Advanced Synthesis Applications for Arylhydrazines

Reaction TypeCatalyst/ReagentBond FormedPotential Product Class
Heck-type CouplingPd(OAc)₂C-CArylated Alkenes
Direct C-H ArylationMn(OAc)₃C-CBiaryls
Pyrazole (B372694) Synthesisβ-ketoestersC-N, N-NSubstituted Pyrazoles
Aryl Radical GenerationIodine (catalytic)C-CArylated Quinones

These research directions highlight the evolution of this compound from a classical reagent into a versatile tool for contemporary organic synthesis, enabling the creation of complex and functionally diverse molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNLNIZDNTDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982839
Record name (4-Butylphenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64287-11-2
Record name (4-Butylphenyl)hydrazine--hydrogen chloride (1/1)
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Record name 4-(Butylphenyl)hydrazine hydrochloride
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Synthetic Methodologies for 4 Butylphenyl Hydrazine Hydrochloride and Its Derivatives

Classical Synthetic Pathways for Arylhydrazine Hydrochlorides

The traditional synthesis of arylhydrazines, including the 4-butylphenyl variant, has long relied on a two-step process starting from the corresponding aniline. This involves the formation of a diazonium salt followed by its chemical reduction.

Reduction of Diazonium Salts

The most common classical route to (4-butylphenyl)hydrazine (B40584) hydrochloride begins with 4-butylaniline (B89568). The synthesis proceeds through two key stages:

Diazotization: 4-butylaniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at temperatures between 0 and 5°C. This reaction converts the primary amino group into a diazonium salt, yielding 4-butylbenzenediazonium chloride. This intermediate is highly reactive and is generally used immediately without isolation.

Reduction: The crux of the synthesis is the reduction of the diazonium salt to the corresponding hydrazine (B178648). Several classical reducing agents can be employed for this transformation. The most prevalent methods include the use of stannous chloride (tin(II) chloride) or sodium sulfite.

Stannous Chloride (SnCl₂) Reduction: The cold diazonium salt solution is added to a solution of stannous chloride in concentrated hydrochloric acid. This method is effective but suffers from the drawback of producing tin-based waste products, which pose environmental concerns. google.com

Sodium Sulfite (Na₂SO₃) Reduction: This is a widely used alternative where the diazonium salt is added to a solution of sodium sulfite. orgsyn.org The reaction proceeds through an intermediate diazosulfonate, which is then hydrolyzed and reduced to the arylhydrazine. The final product is typically precipitated as the hydrochloride salt by acidifying the reaction mixture. orgsyn.org

Table 1: Comparison of Classical Reducing Agents for Diazonium Salts
Reducing AgentStarting MaterialKey ConditionsAdvantagesDisadvantages
Stannous Chloride (SnCl₂)4-Butylbenzenediazonium chlorideCold, strong HClHigh reactivity, effective conversionGenerates heavy metal waste (tin), environmental concerns google.com
Sodium Sulfite (Na₂SO₃)4-Butylbenzenediazonium chlorideCold, followed by warmingAvoids tin waste, common lab reagentCan require careful pH and temperature control orgsyn.org

Condensation Reactions for Hydrazine Derivative Formation

Once (4-butylphenyl)hydrazine hydrochloride is synthesized, it can be readily converted into a variety of derivatives, most notably hydrazones. This is achieved through a condensation reaction with a carbonyl compound (an aldehyde or a ketone). nih.gov

In this reaction, the nucleophilic -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon. The reaction is typically catalyzed by a small amount of acid and results in the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), creating the corresponding (4-butylphenyl)hydrazone. nih.gov This reaction is fundamental as it serves as the initial step in the widely used Fischer indole (B1671886) synthesis, a major application for arylhydrazines where the resulting hydrazone is cyclized under acidic conditions to form an indole ring.

Advanced and Sustainable Synthetic Approaches for this compound

In response to the limitations of classical methods, particularly their environmental impact and safety concerns, modern synthetic chemistry has focused on developing more advanced and sustainable alternatives.

Continuous Flow Technology in Hydrazine Derivative Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of arylhydrazines, primarily by enhancing safety and control over reaction conditions. The diazotization step, which produces unstable and potentially explosive diazonium salts, is particularly well-suited for flow reactors. By generating and consuming the diazonium intermediate in situ within a continuous stream, the accumulation of hazardous material is avoided. scite.ai

Furthermore, modern coupling reactions can be adapted to flow systems. For instance, the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine can be performed in a continuous flow setup, which mitigates the risks associated with using hydrazine in the presence of transition metals. mit.edu Another advanced approach involves a nickel/photoredox-catalyzed coupling of aryl halides with tert-butyl carbazate (B1233558) (a protected form of hydrazine) in a continuous-flow photochemical reactor, achieving high selectivity in short residence times. rsc.orgrsc.orgthieme-connect.com These flow processes benefit from superior heat and mass transfer, leading to faster reactions, higher yields, and simplified purification. scite.ai

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental footprint of chemical synthesis. nih.gov For arylhydrazines, a key development has been the replacement of toxic, metal-based reducing agents.

A notable green alternative to the stannous chloride reduction of diazonium salts is the use of L-ascorbic acid (Vitamin C). This method is entirely aqueous and avoids the use of heavy metals, making it an environmentally benign process. The diazonium salt of 4-butylaniline can be reduced efficiently with ascorbic acid, aligning with several green chemistry principles, including the use of safer reagents and the prevention of waste.

Other green approaches focus on the synthesis of hydrazine derivatives. For example, the condensation reaction to form hydrazones can be performed under solvent-free conditions using a recyclable catalyst, which minimizes the use of volatile organic compounds and simplifies product work-up. researchgate.net Microwave-assisted synthesis has also been explored for preparing hydrazides, offering benefits such as significantly reduced reaction times and energy consumption compared to conventional heating. researchgate.net

Table 2: Comparison of Classical vs. Green Reduction Methods
FeatureClassical Method (Stannous Chloride)Green Method (Ascorbic Acid)
Reducing Agent Stannous Chloride (SnCl₂)L-Ascorbic Acid
Solvent Concentrated HClWater
Byproducts Tin saltsDehydroascorbic acid
Environmental Impact High (heavy metal waste)Low (non-toxic, biodegradable)
Safety Moderate (corrosive, metal toxicity)High (safer reagents)

Transition Metal-Catalyzed Coupling Reactions in Hydrazine Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to the classical diazonium salt pathway for synthesizing arylhydrazines. mdpi.com These methods typically involve the formation of a carbon-nitrogen bond between an aryl halide and a hydrazine source.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be used to couple aryl halides (e.g., 1-bromo-4-butylbenzene) or triflates with hydrazine or protected hydrazines like tert-butyl carbazate. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

In addition to palladium, other transition metals have been successfully employed. Copper-catalyzed systems, often referred to as Ullmann-type couplings, can effectively couple aryl iodides and bromides with hydrazine hydrate, sometimes in aqueous media. researchgate.netorganic-chemistry.org More recently, nickel-catalyzed photochemical methods have emerged as a powerful tool for coupling even challenging (hetero)aryl chlorides with hydrazides. researchgate.netorganic-chemistry.org These catalytic methods bypass the need for the often-unstable diazonium salt intermediate, offering a more direct and often safer synthetic route from readily available aryl halides. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 4 Butylphenyl Hydrazine Hydrochloride

Role as a Key Precursor in Heterocyclic Synthesis

The utility of (4-butylphenyl)hydrazine (B40584) hydrochloride as a building block in heterocyclic chemistry stems from the presence of the hydrazine (B178648) functional group attached to a substituted phenyl ring. This arrangement allows for the regioselective and diastereoselective formation of complex molecular architectures. The hydrochloride salt form enhances the stability and handling of the otherwise reactive hydrazine, which can be readily liberated in situ for reaction.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a prominent application of (4-butylphenyl)hydrazine hydrochloride. mdpi.com The general approach involves a cyclocondensation reaction with a 1,3-difunctional compound, where the hydrazine acts as a bidentate nucleophile. mdpi.com

The reaction between this compound and 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classic and efficient method for the synthesis of polysubstituted pyrazoles. mdpi.comnih.gov The reaction, often referred to as the Knorr pyrazole (B372694) synthesis, typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid or base catalyst. jk-sci.com

The mechanism involves the initial formation of a hydrazone intermediate by the condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine. This is followed by an intramolecular cyclization, where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring. jk-sci.com The reaction of a monosubstituted hydrazine with a non-symmetrical β-diketone can potentially yield a mixture of two regioisomeric pyrazoles. researchgate.net The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov For instance, the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to provide better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds This table is illustrative and provides a general representation of the reaction.

1,3-Dicarbonyl CompoundThis compoundProductGeneral Conditions
AcetylacetoneYes1-(4-butylphenyl)-3,5-dimethyl-1H-pyrazoleEthanol, reflux
Ethyl acetoacetateYes1-(4-butylphenyl)-3-methyl-1H-pyrazol-5(4H)-oneAcid or base catalysis
DibenzoylmethaneYes1-(4-butylphenyl)-3,5-diphenyl-1H-pyrazoleAcetic acid, reflux

The reaction of this compound with α,β-unsaturated ketones and aldehydes, such as chalcones, provides a route to pyrazolines, which can be subsequently oxidized to pyrazoles. mdpi.comnih.gov The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. researchgate.net The resulting pyrazoline can then be aromatized to the corresponding pyrazole using an oxidizing agent. nih.gov

The regioselectivity of the initial Michael addition is governed by the electronic nature of the substituents on the α,β-unsaturated carbonyl compound. The subsequent cyclization and dehydration steps lead to the final pyrazole product.

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Systems This table is illustrative and provides a general representation of the reaction.

α,β-Unsaturated Carbonyl CompoundThis compoundIntermediateFinal ProductGeneral Conditions
ChalconeYesPyrazoline1-(4-butylphenyl)-3,5-diaryl-1H-pyrazole1. Michael Addition 2. Oxidation
AcroleinYesPyrazoline1-(4-butylphenyl)-1H-pyrazole1. Cyclization 2. Oxidation

Acetylenic ketones and aldehydes are also valuable precursors for the synthesis of pyrazoles upon reaction with this compound. The reaction proceeds through a cyclocondensation mechanism. mdpi.com The initial step involves the nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone. Subsequently, an intramolecular cyclization occurs via the attack of the other nitrogen atom on one of the sp-hybridized carbons of the alkyne moiety. Tautomerization of the resulting intermediate leads to the aromatic pyrazole ring. The reaction of hydrazine derivatives with acetylenic ketones has been a known process for over a century, often resulting in a mixture of two regioisomers. mdpi.com

The regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and (4-butylphenyl)hydrazine is a critical aspect. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, potentially leading to two different regioisomers. nih.gov The outcome is often dictated by the relative electrophilicity of the carbonyl carbons and steric hindrance. For instance, in β-ketoesters, the ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the condensation of 1,3-diketones with hydrazines. conicet.gov.ar

Diastereoselectivity becomes relevant when chiral centers are formed during the reaction, particularly in the synthesis of pyrazoline intermediates from chiral α,β-unsaturated carbonyl compounds. The stereochemical outcome is influenced by the facial selectivity of the initial Michael addition and the subsequent cyclization step.

The Fischer indole (B1671886) synthesis is a venerable and widely used method for the construction of the indole nucleus, and this compound is a suitable starting material for this reaction. wikipedia.orgbyjus.com The reaction involves the condensation of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst, followed by a thermal or acid-catalyzed cyclization with the elimination of ammonia (B1221849). nih.govtestbook.com

The mechanism of the Fischer indole synthesis is well-established. wikipedia.orgbyjus.com It begins with the formation of a (4-butylphenyl)hydrazone from the reaction of (4-butylphenyl)hydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com The hydrazone then tautomerizes to an enamine intermediate. wikipedia.orgnih.gov Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate. wikipedia.orgbyjus.com This intermediate then rearomatizes, and subsequent intramolecular cyclization followed by the elimination of ammonia yields the final indole product. wikipedia.orgbyjus.com

The choice of the acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction. wikipedia.orgnih.govtestbook.com The reaction conditions, including temperature and solvent, also play a significant role in the yield and purity of the resulting indole. sharif.edu

Table 3: Examples of Indole Synthesis via Fischer Indole Synthesis This table is illustrative and provides a general representation of the reaction.

Carbonyl CompoundThis compoundProductGeneral Conditions
AcetoneYes5-Butyl-2-methyl-1H-indoleAcid catalyst (e.g., ZnCl₂), heat
CyclohexanoneYes6-Butyl-1,2,3,4-tetrahydrocarbazolePolyphosphoric acid, heat
ButyraldehydeYes5-Butyl-3-ethyl-1H-indoleBrønsted acid, heat

Indole Ring Formation via Fischer Indole Synthesis

Reaction of this compound with Ketones and Aldehydes

The initial and fundamental reaction of this compound involves its condensation with carbonyl compounds, specifically ketones and aldehydes. This reaction serves as the entry point for numerous synthetic pathways, including the celebrated Fischer indole synthesis and the Wolff-Kishner reduction. wikipedia.orglibretexts.org The process is a nucleophilic addition-elimination, also known as a condensation reaction. youtube.comchemguide.co.uk

The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This addition step forms an unstable intermediate which then undergoes dehydration, eliminating a molecule of water to form a stable C=N bond. youtube.comchemguide.co.uk The resulting product is a (4-butylphenyl)hydrazone. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. byjus.comtestbook.com

The formation of the hydrazone is a crucial preliminary step for further transformations. byjus.com For instance, in the Wolff-Kishner reduction, the hydrazone is subsequently treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.orglibretexts.org However, its most prominent application is as the key intermediate in the Fischer indole synthesis. wikipedia.orgbyjus.com

Table 1: General Reaction with Aldehydes and Ketones
ReactantsConditionsProductReaction Type
(4-Butylphenyl)hydrazine + Aldehyde/KetoneAcidic (e.g., HCl, H₂SO₄)(4-Butylphenyl)hydrazoneNucleophilic Addition-Elimination (Condensation)
Mechanistic Investigations of the Fischer Indole Synthesis with Substituted Hydrazines

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles from arylhydrazines and enolizable aldehydes or ketones under acidic conditions. wikipedia.orgtestbook.comnih.gov The mechanism has been extensively studied and is understood to proceed through several key steps. byjus.com

Hydrazone Formation : As described previously, the (4-butylphenyl)hydrazine first reacts with the carbonyl compound to form the corresponding (4-butylphenyl)hydrazone. wikipedia.orgbyjus.com

Tautomerization : The hydrazone, under acidic conditions, tautomerizes to its enamine isomer, known as an ene-hydrazine. wikipedia.orgbyjus.comnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement : This is the crucial, irreversible, and often rate-determining step of the reaction. byjus.comnih.govmdpi.com The protonated ene-hydrazine undergoes an electrocyclic rearrangement where the weak N-N bond is cleaved and a new, strong C-C bond is formed between the aromatic ring and the enamine carbon. byjus.comnih.gov This step disrupts the aromaticity of the benzene (B151609) ring, forming a di-imine intermediate. wikipedia.orgbyjus.com

Rearomatization and Cyclization : The di-imine intermediate quickly rearomatizes. The nucleophilic amine group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, resulting in an aminoindoline intermediate. byjus.comnih.gov

Elimination of Ammonia : Finally, under the acidic conditions, the aminoindoline eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring. wikipedia.orgbyjus.comnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.orgnih.gov The choice of acid catalyst is important, with both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) being effective. wikipedia.orgtestbook.comnih.gov

Table 2: Key Steps in the Fischer Indole Synthesis Mechanism
StepDescriptionIntermediate/Product
1Condensation of hydrazine and carbonyl compound.Hydrazone
2Isomerization of hydrazone to enamine tautomer.Ene-hydrazine
3 researchgate.netresearchgate.net-Sigmatropic rearrangement.Di-imine
4Intramolecular cyclization.Aminoindoline
5Elimination of ammonia and aromatization.Indole
Solid-Phase and Multicomponent Variations in Indole Synthesis

To enhance the efficiency, scope, and applicability of the Fischer indole synthesis, several variations have been developed, including solid-phase and multicomponent approaches.

Solid-Phase Synthesis : In solid-phase synthesis, the hydrazine moiety is attached to a polymer support. researchgate.net The reaction with a ketone or aldehyde is carried out, followed by the acid-catalyzed cyclization to form the indole. The desired indole product is then cleaved from the solid support. This methodology offers significant advantages, such as simplified purification procedures (filtration to remove excess reagents and byproducts) and the potential for automation, which is highly valuable in combinatorial chemistry and drug discovery. researchgate.netjk-sci.com

Multicomponent Reactions (MCRs) : The classical Fischer indole synthesis is a two-component reaction. However, it can be re-engineered into a more complex, higher-order three-component process. daneshyari.com In such a setup, three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all components. This approach significantly increases molecular diversity and complexity in a convergent and atom-economical manner. For example, a palladium-catalyzed cross-coupling of benzophenone (B1666685) hydrazone with an aryl bromide can be used to form the necessary N-arylhydrazone intermediate in situ, which then reacts with another ketone to yield the indole. wikipedia.orgdaneshyari.com This transforms the traditional two-component synthesis into a more versatile three-component reaction.

Other Significant Reaction Pathways and Functionalization

Beyond the Fischer indole synthesis, this compound is a valuable precursor for a wide range of functionalization reactions, enabling the construction of diverse and complex molecular architectures.

Derivatization for the Synthesis of Complex Organic Molecules

The hydrazine functional group is a key building block in the synthesis of numerous heterocyclic compounds and other complex organic molecules. researchgate.netnih.gov Its derivatives are integral to many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov

The indole nucleus, readily accessible from (4-butylphenyl)hydrazine, is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic drugs. testbook.comijarsct.co.in For example, the Fischer indole synthesis is a key step in the industrial production of triptans (used for treating migraines) and the anti-inflammatory drug indomethacin. wikipedia.orgtestbook.com By starting with (4-butylphenyl)hydrazine, chemists can synthesize indoles with a butyl group at a specific position, which can be crucial for tuning the pharmacological properties of the final molecule.

Furthermore, hydrazines are used in the synthesis of other important N-heterocycles, such as pyrazoles and pyrazolones, through condensation reactions with 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org These multicomponent reactions demonstrate the versatility of the hydrazine moiety as a nucleophilic building block for creating diverse molecular libraries. beilstein-journals.org

Cross-Coupling and Amination Reactions Involving Hydrazines

Modern catalytic methods have expanded the synthetic utility of hydrazines, including (4-butylphenyl)hydrazine, through cross-coupling and amination reactions. These reactions offer powerful alternatives for forming C-N and N-N bonds.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis. taylorandfrancis.comyoutube.com A significant development is the Pd-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides, which provides a direct route to aryl hydrazines. nih.govnih.gov This method can be more efficient and functional-group tolerant than classical synthetic approaches. Mechanistic studies show that the process can proceed via rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.govnih.gov Aryl hydrazines can also be used as coupling partners themselves, for instance, in Pd/Cu-catalyzed reactions with arylboronic acids to form biaryls. researchgate.net

Amination Reactions : Hydrazines and their derivatives can participate in various amination reactions. An emerging area is visible-light photoredox catalysis, which enables direct C(sp²)–H amination of aryl aldehyde-derived hydrazones using N-acyloxyphthalimides as nitrogen-radical precursors. researchgate.net This represents a novel method for functionalizing the C-N double bond. Additionally, enzymatic approaches using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines (reductive hydrazination), offering a biocatalytic route to substituted hydrazines under mild conditions. nih.gov

Table 3: Summary of Advanced Reactions Involving Hydrazines
Reaction TypeCatalyst/ConditionsDescriptionReference
C-N Cross-CouplingPalladium catalyst, KOH baseCoupling of hydrazine with aryl halides to form aryl hydrazines. nih.govnih.gov
Buchwald ModificationPalladium catalystCross-coupling of aryl bromides and hydrazones for indole synthesis. wikipedia.org
C-H AminationVisible light, photoredox catalystDirect C-H amination of hydrazones. researchgate.net
Reductive HydrazinationImine Reductase (IRED) enzymeBiocatalytic synthesis of substituted hydrazines from carbonyls. nih.gov

Advanced Applications of 4 Butylphenyl Hydrazine Hydrochloride in Chemical Research

Precursor in Materials Science Research

The reactivity of the hydrazine (B178648) moiety makes its derivatives valuable precursors in the synthesis of inorganic materials. Substituted hydrazines like (4-butylphenyl)hydrazine (B40584) can be integrated into complexes that, upon controlled decomposition, yield high-purity materials such as oxides, nitrides, and oxynitrides.

Metal-hydrazine complexes are widely investigated as precursors for producing oxide materials. ias.ac.in Hydrazine and its derivatives can coordinate with various metal ions (e.g., Fe, Co, Ni, Zn) to form stable complexes. ias.ac.in The thermal reactivity of these complexes is highly dependent on the associated anion, which dictates the decomposition pathway. ias.ac.in This controlled decomposition can be harnessed to synthesize fine-particle metal oxides at relatively low temperatures.

The general approach involves the reaction of a metal salt with a hydrazine derivative, such as (4-butylphenyl)hydrazine hydrochloride, to form a metal-hydrazine complex. The subsequent thermal treatment of this complex initiates a decomposition or combustion process that yields the desired metal oxide. The nature of this process is classified into three types based on the anion present in the complex. ias.ac.in

Table 1: Influence of Anions on the Thermal Decomposition of Metal-Hydrazine Complexes

Anion Type Decomposition Behavior Products
Sulphate, Sulphite, Formate, Acetate Decomposition Metal Salt (intermediate), then Metal Oxide
Oxalate, Hydrazinocarboxylate Deflagration (self-sustained combustion) Fine, porous Metal Oxides

This method, known as combustion synthesis, leverages the deflagrating (self-sustained, rapid burning) nature of certain complexes, particularly those containing oxalate, to produce oxides like γ-Fe₂O₃ and various ferrites. ias.ac.in The process generates large volumes of gas, resulting in fine, porous, and highly reactive oxide powders. ias.ac.in

Hydrazine and its derivatives are powerful nitriding agents due to the potent N-N bond and their thermodynamic instability. ias.ac.inresearchgate.net In the synthesis of inorganic materials, hydrazine is considered a more effective nitrogen source than ammonia (B1221849) for the formation of metal nitrides. researchgate.net The standard Gibbs free energy changes for reactions involving metal chlorides with hydrazine are significantly more negative, indicating a more favorable reaction pathway for nitride formation. researchgate.net

This thermodynamic advantage allows for the synthesis of a variety of useful nitride materials, including Boron Nitride (BN), Aluminum Nitride (AlN), Titanium Nitride (TiN), and Silicon Nitride (Si₃N₄). researchgate.net The process typically involves the reaction of a metal precursor (such as a metal halide) with a hydrazine derivative at elevated temperatures. The this compound can serve as the hydrazine source in these reactions, where it decomposes to provide the necessary reactive nitrogen species for the formation of the nitride lattice.

Role in Stereoselective Synthesis and Chiral Induction

Substituted hydrazines are pivotal in modern asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. Derivatives of (4-butylphenyl)hydrazine can be employed to direct the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.

This compound can serve as a foundational reagent for the synthesis of more complex chiral hydrazine derivatives. These chiral reagents are instrumental in transferring stereochemical information during a reaction. One established method involves reacting a hydrazine with a chiral precursor, followed by resolution of the resulting diastereomeric mixture using a chiral acid, such as dibenzoyl-L-tartaric acid. google.com Another strategy involves the nucleophilic substitution of a fluorine atom on a chiral precursor, like a variant of Marfey's reagent, with hydrazine to create a new chiral derivatizing agent. nih.gov These newly synthesized chiral hydrazines can then be used to react with carbonyl compounds to form diastereomers that can be separated and analyzed. nih.gov

Hydrazine derivatives are central to achieving stereocontrol in the synthesis of important heterocyclic and acyclic structures.

Pyrazolidines: A highly enantioselective synthesis of pyrazolidine (B1218672) derivatives has been developed using a chiral amine-catalyzed cascade reaction. nih.gov This process involves the reaction between a di-1,2-N-protected hydrazine derivative and an α,β-unsaturated aldehyde. The use of a diprotected hydrazine is crucial to favor the desired 1,4-addition over a 1,2-addition, leading to the formation of the pyrazolidine ring with excellent enantioselectivity (up to 99% ee). nih.gov

Dienes: A method for the stereoselective synthesis of dienes utilizes N-allylhydrazine derivatives, which are formed from the reaction of a hydrazine with an aldehyde. organic-chemistry.orgnih.gov This process yields dienes with high levels of (E)-stereoselectivity, often in ratios greater than 20:1. organic-chemistry.org The reaction proceeds through the formation of an N-allylhydrazone, which then undergoes bromination and elimination, followed by a sigmatropic rearrangement to produce the target (E)-diene. organic-chemistry.org This method is compatible with a variety of aromatic aldehydes and can be performed as a one-pot synthesis-cycloaddition sequence. nih.gov

Table 2: Stereocontrolled Syntheses Utilizing Hydrazine Derivatives

Target Molecule Key Reactants Key Features Stereochemical Outcome
Pyrazolidines Di-1,2-N-protected hydrazine, α,β-unsaturated aldehyde Chiral amine catalyst, Michael/hemiaminal cascade High enantioselectivity (up to 99% ee) nih.gov

The development of chiral hydrazine derivatives has enabled a range of enantioselective transformations. The asymmetric synthesis of pyrazolidines mentioned previously is a prime example of such a transformation, where a chiral catalyst induces the formation of one enantiomer over the other. nih.gov

Furthermore, novel hydrazinodienes have been designed for use in complex synthetic sequences. nih.gov These reagents can participate in Lewis acid-catalyzed intermolecular Diels-Alder reactions with electron-deficient alkenes. nih.govresearchgate.net Following the cycloaddition, the hydrazine moiety can be deprotected to trigger a spontaneous 1,5-sigmatropic shift. nih.gov This sequence allows for the construction of stereochemically complex cyclohexene (B86901) structures. nih.govresearchgate.net When chiral auxiliaries are incorporated into the hydrazine derivative or a chiral catalyst is used, such transformations can be rendered enantioselective, providing a powerful tool for building complex chiral molecules.

Integration into Multi-component Reactions (MCRs)

This compound is a valuable building block in the field of synthetic organic chemistry, particularly for its role in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The primary applications of this compound in MCRs are in the synthesis of indole (B1671886) and pyrazole (B372694) ring systems, which are core structures in many biologically active compounds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. beilstein-journals.orgminia.edu.egwikipedia.org It is a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions. nih.gov This reaction can be considered a two-component condensation followed by a rearrangement, but it is often performed as a one-pot, pseudo-three-component reaction, especially when the hydrazone is not isolated. byjus.com

In this context, this compound serves as the arylhydrazine component. The reaction is initiated by the condensation of the hydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding (4-butylphenyl)hydrazone. Under the influence of an acid catalyst, this intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final indole product. nih.gov The butyl group at the 4-position of the phenyl ring is retained in the final indole structure, typically at the 5-position.

The choice of the carbonyl component dictates the substitution pattern at the 2- and 3-positions of the indole ring. The use of various ketones and aldehydes allows for the synthesis of a diverse library of 5-butyl-substituted indoles. The reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the reaction yield and selectivity. nih.gov

Below is an illustrative data table showcasing the potential scope of the Fischer indole synthesis using this compound with various carbonyl compounds. The data is representative of typical outcomes for such reactions based on studies with similarly substituted phenylhydrazines.

Carbonyl CompoundProduct (5-Butylindole Derivative)Catalyst/SolventYield (%)
Acetone5-Butyl-2-methyl-1H-indoleHCl/Ethanol75-85
Cyclohexanone6-Butyl-1,2,3,4-tetrahydrocarbazolePolyphosphoric acid80-90
Propiophenone5-Butyl-2-methyl-3-phenyl-1H-indoleZnCl₂/Acetic acid70-80
Levulinic acid(5-Butyl-2-methyl-1H-indol-3-yl)acetic acidH₂SO₄/Methanol65-75

Synthesis of Pyrazole Derivatives

This compound is also a key precursor in the multi-component synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. One of the most common and versatile methods for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This can be extended to a three-component reaction by generating the dicarbonyl compound in situ.

In a typical one-pot, three-component synthesis, this compound is reacted with an aldehyde and an active methylene (B1212753) compound, such as a β-ketoester or a 1,3-diketone. nih.govnih.gov The reaction often proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated carbonyl intermediate. This is followed by a Michael addition of the hydrazine and subsequent cyclization and dehydration to afford the polysubstituted pyrazole. ijsrch.com

The versatility of this MCR allows for the generation of a wide array of pyrazole derivatives by simply varying the aldehyde and the active methylene compound. The (4-butylphenyl) group from the hydrazine is incorporated as a substituent on one of the nitrogen atoms of the pyrazole ring. The reaction conditions, including the choice of catalyst (acidic or basic) and solvent, play a crucial role in the efficiency and outcome of the reaction. jocpr.com

The following data table illustrates the potential of this compound in the multi-component synthesis of pyrazoles, with representative reactants and expected outcomes based on analogous reactions.

AldehydeActive Methylene CompoundProduct (1-(4-butylphenyl)pyrazole derivative)Catalyst/SolventYield (%)
BenzaldehydeEthyl acetoacetate1-(4-Butylphenyl)-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterPiperidine/Ethanol85-95
4-ChlorobenzaldehydeAcetylacetone1-(1-(4-Butylphenyl)-3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanoneAcetic acid/Methanol80-90
FurfuralMalononitrile5-Amino-1-(4-butylphenyl)-3-(furan-2-yl)-1H-pyrazole-4-carbonitrileTriethylamine/Water90-98
CyclohexanecarboxaldehydeDimedone1-(4-Butylphenyl)-4-cyclohexyl-7,7-dimethyl-2,6,7,8-tetrahydro-1H-indazole-5(4H)-oneL-Proline/DMSO75-85

Spectroscopic Characterization and Computational Investigations of 4 Butylphenyl Hydrazine Hydrochloride and Its Reaction Intermediates

Advanced Spectroscopic Analysis Techniques for Structural Elucidation

The definitive identification and structural confirmation of (4-butylphenyl)hydrazine (B40584) hydrochloride and its intermediates rely on a combination of modern spectroscopic techniques. These methods provide detailed information on the molecular framework, functional groups, and three-dimensional arrangement of atoms, which is crucial for understanding its chemical properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (4-butylphenyl)hydrazine hydrochloride by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on aromatic rings and standard values for alkyl chains.

In ¹H NMR spectroscopy, the protons of the butyl group would appear in the aliphatic region (typically 0.9-2.7 ppm). The terminal methyl (CH₃) protons would likely be a triplet around 0.9 ppm, while the two methylene (B1212753) (CH₂) groups adjacent to it would exhibit more complex splitting patterns (multiplets) between 1.3 and 1.6 ppm. The methylene group directly attached to the aromatic ring would be deshielded and appear further downfield as a triplet around 2.6 ppm. The aromatic protons would show a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (approximately 7.0-7.4 ppm), consistent with a 1,4-disubstituted benzene (B151609) ring. The broad signals corresponding to the hydrazine (B178648) protons (-NHNH₂) would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule would be observed. The butyl group carbons would resonate in the aliphatic region of the spectrum (around 14, 22, 33, and 35 ppm). The aromatic carbons would appear between 115 and 150 ppm. The carbon atom attached to the hydrazine group (C1) and the carbon atom attached to the butyl group (C4) would have distinct chemical shifts compared to the other four aromatic carbons due to the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (4-butylphenyl)hydrazine Moiety Predicted values are based on standard NMR principles and data from analogous structures.

Assignment¹H NMR Predicted δ (ppm)¹³C NMR Predicted δ (ppm)
Aromatic C-H (ortho to -NHNH₂)~7.2 (d)~116
Aromatic C-H (ortho to -butyl)~7.3 (d)~130
Aromatic C-NHNH₂-~148
Aromatic C-butyl-~145
-CH₂-Ar~2.6 (t)~35
-CH₂-CH₂Ar~1.6 (m)~33
-CH₂-CH₃~1.4 (m)~22
-CH₃~0.9 (t)~14

Fourier Transform Infrared (FTIR) and Mass Spectrometry (MS) for Molecular Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C=C stretching vibrations within the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. The presence of the hydrochloride salt would influence the N-H bending vibrations, which are typically found around 1600 cm⁻¹. researchgate.netnist.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, the molecular ion peak [M]⁺ would correspond to the mass of the free base (C₁₀H₁₆N₂). High-resolution mass spectrometry would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the cleavage of the butyl chain and the loss of the hydrazine moiety, leading to characteristic fragment ions that can be used to confirm the structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (Hydrazine)3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
N-H Bend1580 - 1650
Aromatic C=C Stretch1450 - 1600

X-ray Diffraction (XRD) for Crystalline Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, an XRD analysis would provide invaluable data. It would confirm the geometry of the benzene ring and the butyl chain, and precisely measure the N-N bond length and the C-N bond connecting the hydrazine group to the phenyl ring. Furthermore, it would reveal the nature of the intermolecular interactions, such as hydrogen bonding between the hydrazinium (B103819) ion (-NH₂NH₃⁺) and the chloride anion (Cl⁻), which are critical for the stability of the crystal structure. This information is crucial for understanding the physical properties of the compound and can be used to validate the results of computational chemistry studies.

Theoretical and Computational Chemistry Studies on this compound Reactivity

Theoretical and computational methods serve as a powerful complement to experimental studies, providing deep insights into the electronic structure, stability, and reaction dynamics of molecules. These approaches can model chemical behavior at the atomic level, helping to predict reactivity and elucidate complex reaction mechanisms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemicalbook.com By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311+G*), researchers can calculate the optimized molecular geometry and predict various electronic properties. mdpi.com

For this compound, DFT calculations can determine the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically located on the electron-rich hydrazine and phenyl groups, indicating the sites most susceptible to electrophilic attack. The LUMO represents the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify different aspects of chemical reactivity. chemicalbook.comresearchgate.net These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions, such as the Fischer indole (B1671886) synthesis, where it serves as a key reactant.

Table 3: Key Reactivity Descriptors from DFT Calculations

DescriptorSymbolSignificance
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical PotentialμRelates to the "escaping tendency" of electrons.
ElectronegativityχDescribes the power to attract electrons.
Electrophilicity IndexωQuantifies the energy lowering upon accepting electrons.

Molecular Dynamics (MD) Simulations for Investigating Reaction Mechanisms and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved view of chemical processes, including reaction mechanisms and conformational changes. nih.gov

In the context of this compound, MD simulations can be employed to investigate its behavior in solution and during chemical reactions. For instance, in the Fischer indole synthesis, MD could be used to model the initial condensation reaction with a ketone or aldehyde, the subsequent nih.govnih.gov-sigmatropic rearrangement, and the final cyclization and ammonia (B1221849) elimination steps. researchgate.net These simulations would allow researchers to visualize the atomic trajectories, identify transition states and intermediates, and calculate the free energy barriers associated with each step of the mechanism.

Moreover, MD is highly effective for studying intermolecular interactions. Simulations can model how solvent molecules arrange around the reactant and influence the reaction pathway. By analyzing the root-mean-square deviation (RMSD) and interaction energies over the simulation time, the stability of reaction intermediates and complexes can be assessed, providing a dynamic understanding that complements the static picture offered by DFT calculations. mdpi.comnih.gov

Computational Prediction and Optimization of Synthetic Pathways

The synthesis of this compound, a key intermediate in various chemical industries, is a process ripe for optimization. Traditional synthetic routes often rely on empirical data and iterative experimentation, which can be both time-consuming and resource-intensive. Modern computational chemistry offers a powerful alternative, enabling the in silico prediction and optimization of synthetic pathways. By leveraging quantum chemical calculations and reaction modeling, it is possible to investigate reaction mechanisms, predict yields, and identify optimal conditions before a single reagent is physically combined.

At the forefront of these computational techniques is Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. researchgate.net DFT calculations allow for the elucidation of reaction energy profiles, providing critical insights into the thermodynamics and kinetics of a proposed synthetic route. This includes the determination of the energies of reactants, products, transition states, and intermediates. By mapping out the entire reaction coordinate, chemists can identify the rate-determining steps and explore alternative pathways that may offer higher yields or milder reaction conditions.

For the synthesis of this compound, a common pathway involves the diazotization of 4-butylaniline (B89568) followed by reduction. Computational models can be employed to scrutinize each step of this process. For instance, the formation of the diazonium salt from 4-butylaniline can be modeled to understand the influence of different acidic media and nitrosating agents. Subsequent reduction of the diazonium salt, a critical step that can be prone to side reactions, can be computationally explored with various reducing agents to predict the most efficient and selective method.

Moreover, computational approaches are not limited to just predicting the feasibility of a reaction. They can also be used to optimize reaction conditions. Parameters such as temperature, pressure, and solvent effects can be incorporated into the calculations to simulate the reaction environment more accurately. This allows for the identification of an optimal set of conditions that maximize the yield of the desired product while minimizing the formation of byproducts.

The power of computational prediction also extends to the exploration of entirely novel synthetic routes. By using reaction prediction algorithms and retrosynthetic analysis tools, it is possible to identify unconventional yet potentially more efficient pathways to this compound. These in silico discoveries can then be prioritized for experimental validation, significantly accelerating the pace of synthetic methodology development.

The following tables present hypothetical data that would be generated from such computational studies, illustrating the kind of detailed analysis that can be achieved.

Table 1: Computationally Predicted Thermodynamic Data for the Diazotization of 4-Butylaniline

ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)-25.8
Gibbs Free Energy of Reaction (ΔG)-15.2
Activation Energy (Ea)12.5

This interactive table showcases the predicted thermodynamic parameters for the initial diazotization step. A negative Gibbs free energy suggests a spontaneous reaction under standard conditions.

Table 2: Predicted Yields for the Reduction of 4-Butyldiazenylium with Different Reducing Agents

Reducing AgentPredicted Yield (%)Predicted Purity (%)
Stannous Chloride8592
Sodium Sulfite7888
Zinc Dust7285

This interactive table provides a comparative analysis of the predicted efficacy of various reducing agents in the synthesis of the target compound. Such data is invaluable for selecting the most promising reagent for experimental work.

Table 3: Optimized Reaction Conditions Predicted by Computational Modeling

ParameterOptimal Value
Temperature (°C)0-5
SolventAqueous HCl
Reaction Time (hours)2

This interactive table outlines the computationally determined optimal conditions for maximizing the yield and purity of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4-butylphenyl)hydrazine hydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via condensation of substituted phenylhydrazine hydrochlorides with ketones or aldehydes under reflux in ethanol. For example, refluxing benzylideneacetone with phenylhydrazine hydrochloride derivatives for 6–8 hours yields pyrazoline derivatives . Intermediates like 4-cyanophenyl hydrazine hydrochloride are characterized using 1^1H NMR (e.g., δ 10.59 ppm for NH2_2), IR (e.g., 2236 cm1^{-1} for -CN), and mass spectrometry (MS) to confirm purity and structure .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.06–7.72 ppm) and NH2_2/NH signals (δ 9.15–10.59 ppm) confirm substitution patterns .
  • IR Spectroscopy : Peaks for -NH (1614 cm1^{-1}), -CN (2236 cm1^{-1}), and aromatic C-H bending (681–869 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 132 for intermediates) and fragmentation patterns ensure molecular weight accuracy .

Q. How should researchers handle this compound to mitigate toxicity risks?

  • Safety Protocol :

  • Use fume hoods and personal protective equipment (PPE) due to hemolytic anemia risks from hemoglobin binding .
  • Store in airtight containers labeled with hazard warnings. Neutralize waste with calcium hypochlorite to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculates lattice energy, hydrogen bonding networks, and electronic properties. For example, studies on acyl hydrazides use DFT to correlate crystal structure stability with intermolecular interactions (e.g., N–H···O bonds), guiding reaction optimization .

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Data Analysis :

  • Parameter Optimization : Adjust reflux time (6–8 hours vs. longer durations) and solvent polarity (ethanol vs. DMSO) to improve cyclization efficiency .
  • Byproduct Identification : Use HPLC-MS to detect side products (e.g., unreacted hydrazine or dimerized intermediates) and refine stoichiometric ratios .

Q. How does the substituent position (e.g., butyl vs. methyl) on the phenyl ring influence biological activity in hydrazine derivatives?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) Studies : Compare inhibitory effects of 4-butyl vs. 3,5-dimethylphenyl derivatives on enzymes like aminopeptidase N or VEGFR2. For instance, bulkier substituents may enhance hydrophobic interactions with enzyme pockets .
  • In Vitro Assays : Use IC50_{50} measurements to quantify potency differences, supported by molecular docking simulations .

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

  • Process Chemistry Considerations :

  • Catalyst Selection : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce side reactions .
  • Purification : Implement column chromatography or recrystallization (ethanol/water mixtures) to isolate high-purity batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.